molecular formula C10H6Br2O5 B12900660 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid CAS No. 88258-48-4

2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid

Cat. No.: B12900660
CAS No.: 88258-48-4
M. Wt: 365.96 g/mol
InChI Key: XHTLIWCROKPXAD-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid typically involves the bromination of 6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by bromination and purification steps. The use of advanced techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

88258-48-4

Molecular Formula

C10H6Br2O5

Molecular Weight

365.96 g/mol

IUPAC Name

2,3-dibromo-6-hydroxy-4-methoxy-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H6Br2O5/c1-16-8-5(10(14)15)3(13)2-4-6(8)7(11)9(12)17-4/h2,13H,1H3,(H,14,15)

InChI Key

XHTLIWCROKPXAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC2=C1C(=C(O2)Br)Br)O)C(=O)O

Origin of Product

United States

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